![molecular formula C22H14F2N6O2S B10901239 (7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10901239.png)

(7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

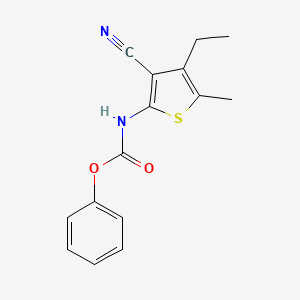

Die Verbindung (7Z)-3-(Difluormethyl)-7-{[1-(3-Nitrophenyl)-1H-pyrrol-2-yl]methyliden}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin ist ein komplexes organisches Molekül mit mehreren funktionellen Gruppen, darunter eine Difluormethylgruppe, eine Nitrophenylgruppe und ein Triazolo-Thiadiazin-Kern.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (7Z)-3-(Difluormethyl)-7-{[1-(3-Nitrophenyl)-1H-pyrrol-2-yl]methyliden}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin umfasst typischerweise eine mehrstufige organische Synthese. Ein gängiger Weg könnte Folgendes beinhalten:

Bildung des Triazolo-Thiadiazin-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer wie Hydrazinderivate und Thiadiazolverbindungen unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Difluormethylgruppe: Dieser Schritt beinhaltet häufig die Verwendung von Difluormethylierungsmitteln wie Difluormethyljodid oder -bromid in Gegenwart einer Base.

Anbindung der Pyrrol- und Nitrophenylgruppen: Diese Gruppen können durch Kreuzkupplungsreaktionen wie Suzuki- oder Heck-Reaktionen eingeführt werden, wobei Palladiumkatalysatoren und geeignete Liganden verwendet werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte Folgendes umfassen:

Kontinuierliche Flusschemie: Um die Reaktions-effizienz und Skalierbarkeit zu verbessern.

Katalysatoroptimierung: Verwendung effizienterer und recycelbarer Katalysatoren zur Kostensenkung.

Reinigungstechniken: Anwendung fortschrittlicher chromatographischer Methoden, um eine hohe Reinheit zu erzielen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Pyrrol- und Phenylgruppen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Die Reduktion der Nitrogruppe zu einem Amin kann mit Reduktionsmitteln wie Wasserstoffgas über Palladium oder Eisenpulver unter sauren Bedingungen erreicht werden.

Substitution: Die Difluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, die häufig durch starke Basen oder Nucleophile erleichtert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Wasserstoffgas, Eisenpulver, Natriumborhydrid.

Basen: Natriumhydroxid, Kaliumcarbonat.

Katalysatoren: Palladium auf Kohlenstoff, Kupferjodid.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Umwandlung von Nitrogruppen in Amine.

Substitution: Einführung verschiedener Nucleophile in das Molekül.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Übergangsmetallkatalyse verwendet werden, wodurch die Reaktivität und Selektivität katalytischer Prozesse verbessert wird.

Materialwissenschaften: Seine einzigartige Struktur macht es zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologie und Medizin

Arzneimittelentwicklung: Aufgrund seiner komplexen Struktur kann es als Leitverbindung bei der Entwicklung neuer Pharmazeutika dienen, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Biologische Sonden: Es kann bei der Entwicklung von Sonden zur Untersuchung biologischer Prozesse auf molekularer Ebene verwendet werden.

Industrie

Landwirtschaft: Mögliche Verwendung als Pestizid oder Herbizid aufgrund seiner bioaktiven Eigenschaften.

Polymerwissenschaften: Einarbeitung in Polymere, um bestimmte Eigenschaften wie erhöhte Festigkeit oder thermische Stabilität zu verleihen.

Wirkmechanismus

Der Wirkmechanismus von (7Z)-3-(Difluormethyl)-7-{[1-(3-Nitrophenyl)-1H-pyrrol-2-yl]methyliden}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin hängt weitgehend von seiner Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren ab. Die Difluormethylgruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen verstärken, während die Nitrophenylgruppe an π-π-Stacking-Wechselwirkungen teilnehmen kann. Der Triazolo-Thiadiazin-Kern kann mit Metallionen oder anderen Kofaktoren interagieren und die Aktivität des Ziels modulieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step organic synthesis. A common route might include:

Formation of the Triazolo-Thiadiazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiadiazole compounds under acidic or basic conditions.

Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents like difluoromethyl iodide or bromide in the presence of a base.

Attachment of the Pyrrole and Nitrophenyl Groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, utilizing palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs.

Purification Techniques: Employing advanced chromatographic methods to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas over palladium or iron powder in acidic conditions.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, iron powder, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Catalysts: Palladium on carbon, copper iodide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various nucleophiles into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: Due to its complex structure, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Polymer Science: Incorporation into polymers to impart specific properties such as increased strength or thermal stability.

Wirkmechanismus

The mechanism of action of (7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is largely dependent on its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl group can participate in π-π stacking interactions. The triazolo-thiadiazine core may interact with metal ions or other cofactors, modulating the activity of the target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(7Z)-3-(Difluormethyl)-7-{[1-(3-Nitrophenyl)-1H-pyrrol-2-yl]methyliden}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin: weist Ähnlichkeiten zu anderen Triazolo-Thiadiazin-Derivaten auf, wie z. B.:

Einzigartigkeit

- Difluormethylgruppe : Das Vorhandensein der Difluormethylgruppe kann die Lipophilie und den Metabolismus der Verbindung deutlich verändern und sie gegenüber ähnlichen Verbindungen ohne diese Gruppe einzigartig machen.

- Nitrophenylgruppe : Die spezifische Positionierung der Nitrophenylgruppe kann die elektronischen Eigenschaften und die Reaktivität der Verbindung beeinflussen.

Diese detaillierte Analyse unterstreicht die Komplexität und die potenziellen Anwendungen von (7Z)-3-(Difluormethyl)-7-{[1-(3-Nitrophenyl)-1H-pyrrol-2-yl]methyliden}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C22H14F2N6O2S |

|---|---|

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

(7Z)-3-(difluoromethyl)-7-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

InChI |

InChI=1S/C22H14F2N6O2S/c23-20(24)21-25-26-22-29(21)27-19(14-6-2-1-3-7-14)18(33-22)13-16-10-5-11-28(16)15-8-4-9-17(12-15)30(31)32/h1-13,20H/b18-13- |

InChI-Schlüssel |

LYYGVOGGCXYRCF-AQTBWJFISA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C\2=NN3C(=NN=C3S/C2=C\C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])C(F)F |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NN3C(=NN=C3SC2=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])C(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901162.png)

![tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10901187.png)

![3-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10901189.png)

![5-(3-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10901195.png)

![3-[(4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10901203.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B10901216.png)

![(2Z)-3-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B10901221.png)

![3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10901240.png)

![4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10901241.png)

![3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10901245.png)

![5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901251.png)

![5-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10901253.png)